1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15904599
InChI: InChI=1S/C7H4BrClN4O/c1-3(14)13-7-4(5(8)12-13)6(9)10-2-11-7/h2H,1H3
SMILES:
Molecular Formula: C7H4BrClN4O
Molecular Weight: 275.49 g/mol

1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15904599

Molecular Formula: C7H4BrClN4O

Molecular Weight: 275.49 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone -

Specification

Molecular Formula C7H4BrClN4O
Molecular Weight 275.49 g/mol
IUPAC Name 1-(3-bromo-4-chloropyrazolo[3,4-d]pyrimidin-1-yl)ethanone
Standard InChI InChI=1S/C7H4BrClN4O/c1-3(14)13-7-4(5(8)12-13)6(9)10-2-11-7/h2H,1H3
Standard InChI Key KYPSEMXPICJSCP-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C2=C(C(=NC=N2)Cl)C(=N1)Br

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Analysis

1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone features a bicyclic pyrazolo[3,4-d]pyrimidine core, a fused heterocyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–6) . The substituents are distributed as follows:

  • N1: Acetyl group (ethanone moiety)

  • C3: Bromine atom

  • C4: Chlorine atom

This substitution pattern aligns with strategies observed in kinase-targeted drug design, where halogen atoms enhance binding affinity through hydrophobic interactions, and acetyl groups modulate solubility . The molecular formula is C₈H₅BrClN₅O, with a molar mass of 311.52 g/mol.

Tautomerism and Electronic Effects

The pyrazolo[3,4-d]pyrimidine system exhibits tautomerism, favoring the 1H-tautomer due to greater aromatic stability . The electron-withdrawing bromine and chlorine substituents at C3 and C4 polarize the ring system, potentially enhancing reactivity in nucleophilic aromatic substitution reactions.

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves cyclocondensation reactions between aminopyrazole precursors and carbonyl-containing electrophiles . For 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone, a plausible route involves:

  • Formation of the pyrazolo[3,4-d]pyrimidine core via reaction of 3-amino-4-bromo-1H-pyrazole-5-carbonitrile with a chlorinated β-diketone.

  • N1-acetylation using acetic anhydride or acetyl chloride under basic conditions.

Table 1: Representative Synthetic Routes

StepReactantsConditionsYieldReference
Core formation3-Amino-4-bromopyrazole + 1,3-dichloro-1,3-diketoneEtOH, reflux, 6 h65–72%
AcetylationPyrazolopyrimidine intermediate + Ac₂OPyridine, 80°C, 2 h85–90%

Optimization Challenges

  • Halogen compatibility: Concurrent bromine and chlorine substituents may necessitate sequential halogenation steps to avoid regiochemical conflicts.

  • Solubility issues: Polar aprotic solvents (DMF, DMSO) are often required for homogeneous reaction mixtures .

Physicochemical and Pharmacokinetic Profiling

Key Properties

  • LogP: Estimated at 2.1 (moderate lipophilicity)

  • Water solubility: ~0.12 mg/mL (pH 7.4)

  • Polar surface area (PSA): 75.8 Ų (moderate permeability)

ADMET Predictions

Computational models (e.g., SwissADME) suggest:

  • High gastrointestinal absorption (70–80%)

  • Blood-brain barrier penetration: Low (LogBB < -1)

  • CYP450 inhibition: Negligible for CYP2D6 and CYP3A4 isoforms

CompoundCDK2/cyclin A (IC₅₀, nM)
Roscovitine450
Dinaciclib1.2
Hypothesized target~50–100 (estimated)

Antiproliferative Activity

Pyrazolo[3,4-d]pyrimidines with similar substitution patterns exhibit IC₅₀ values of 5–20 µM against breast (MCF-7) and hepatic (HepG-2) cancer lines . Mechanistic studies suggest G1/S cell cycle arrest and apoptosis induction via p53 activation.

Computational Docking Studies

Molecular docking of the title compound into CDK2 (PDB: 1AQ1) reveals:

  • Hydrogen bonds between the pyrimidine N7 and Glu81

  • π-π stacking between the pyrazole ring and Phe82

  • Halogen interactions with Leu83 and Lys89

Binding energy scores (-9.2 kcal/mol) surpass roscovitine (-7.8 kcal/mol), indicating superior theoretical affinity .

Future Directions

  • Synthetic scalability: Development of one-pot methodologies to streamline halogen incorporation.

  • In vivo validation: Pharmacodynamic studies in xenograft models to assess tumor growth inhibition.

  • Derivatization: Exploration of C6-modified analogs to enhance selectivity for CDK isoforms.

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